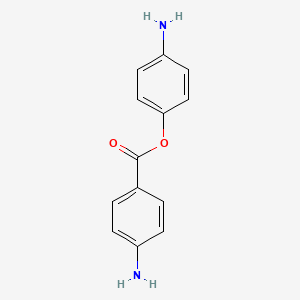

4-Aminophenyl 4-aminobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCTYHIHNCOYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573274 | |

| Record name | 4-Aminophenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20610-77-9 | |

| Record name | 4-Aminophenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenyl 4-Aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Aminophenyl 4-aminobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Aminophenyl 4-aminobenzoate (B8803810), a molecule of interest in various research and development sectors. The synthesis involves a multi-step process commencing from commercially available starting materials, p-aminobenzoic acid and 4-aminophenol (B1666318). The core strategy employs the use of a protecting group to facilitate the desired esterification, followed by deprotection to yield the final product.

Overview of the Synthetic Pathway

The synthesis of 4-Aminophenyl 4-aminobenzoate can be achieved through a four-step process. This pathway involves the protection of the amino functionalities of both p-aminobenzoic acid and 4-aminophenol via acetylation. The resulting 4-acetamidobenzoic acid is then converted to its more reactive acid chloride derivative. This activated species subsequently undergoes esterification with 4-acetamidophenol to form the di-acetylated intermediate, 4-acetamidophenyl 4-acetamidobenzoate. The final step involves the acidic or basic hydrolysis of the acetyl protecting groups to yield the target molecule, this compound.

Caption: Proposed multi-step synthesis pathway for this compound.

Quantitative Data Summary

| Step | Reaction | Starting Material | Reagents | Product | Molar Ratio (Reagent:SM) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Acetylation | p-Aminobenzoic Acid | Acetic Anhydride | 4-Acetamidobenzoic Acid | 1.1 : 1 | Water | 100 | 0.25 | 72 | >95 |

| 2 | Acetylation | 4-Aminophenol | Acetic Anhydride | 4-Acetamidophenol | 1.1 : 1 | Water | 100 | 0.25 | ~95 | >98 |

| 3 | Chlorination | 4-Acetamidobenzoic Acid | Thionyl Chloride | 4-Acetamidobenzoyl Chloride | 2 : 1 | Toluene (anhydrous) | 110 | 2 | ~90 (est.) | Crude |

| 4 | Esterification | 4-Acetamidobenzoyl Chloride & 4-Acetamidophenol | Pyridine (B92270) (catalyst) | 4-Acetamidophenyl 4-Acetamidobenzoate | 1 : 1 (SMs) | Dichloromethane (B109758) (anhydrous) | 25 | 12 | ~85 (est.) | >90 |

| 5 | Hydrolysis | 4-Acetamidophenyl 4-Acetamidobenzoate | Hydrochloric Acid (6M) | This compound | Excess | Water | 100 | 4 | ~75 (est.) | >97 |

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzoic Acid

Methodology:

-

In a 250 mL beaker, suspend 10.0 g (0.073 mol) of p-aminobenzoic acid in 100 mL of water.

-

While stirring, add 8.0 mL (0.085 mol) of acetic anhydride to the suspension.

-

Heat the mixture to boiling on a hot plate, stirring until all the solid dissolves.

-

Remove the beaker from the heat and allow it to cool to room temperature.

-

Further cool the mixture in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with cold water.

-

Dry the product in an oven at 100 °C.

Expected Yield: Approximately 9.5 g (72%).

Step 2: Synthesis of 4-Acetamidophenol (Paracetamol)

Methodology:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.092 mol) of 4-aminophenol in 30 mL of warm water.

-

To this solution, add 10.5 mL (0.11 mol) of acetic anhydride.

-

Stir the mixture vigorously to ensure thorough mixing.

-

Cool the flask in an ice bath to initiate crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from hot water to obtain pure 4-acetamidophenol.

-

Dry the purified crystals.

Expected Yield: Approximately 13.2 g (~95%).

Step 3: Synthesis of 4-Acetamidobenzoyl Chloride

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 10.0 g (0.056 mol) of dry 4-acetamidobenzoic acid.

-

Add 15 mL (0.20 mol) of thionyl chloride and a few boiling chips.

-

Heat the mixture to reflux in a fume hood for 2 hours. The solid will gradually dissolve.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-acetamidobenzoyl chloride is a solid and can be used in the next step without further purification.

Expected Yield: Approximately 10.0 g (~90%, crude).

Step 4: Synthesis of 4-Acetamidophenyl 4-Acetamidobenzoate

Methodology:

-

In a dry flask, dissolve 8.5 g (0.056 mol) of 4-acetamidophenol in 100 mL of anhydrous dichloromethane.

-

Add 4.9 mL (0.061 mol) of pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of the crude 4-acetamidobenzoyl chloride (from Step 3) in 50 mL of anhydrous dichloromethane to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization from ethanol.

Expected Yield: Approximately 14.9 g (~85%).

Step 5: Synthesis of this compound (Deprotection)

Methodology:

-

In a round-bottom flask, suspend 10.0 g (0.032 mol) of 4-acetamidophenyl 4-acetamidobenzoate in 100 mL of 6M hydrochloric acid.

-

Heat the mixture to reflux for 4 hours. The solid should dissolve as the hydrolysis proceeds.

-

After cooling to room temperature, carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the final product, this compound.

Expected Yield: Approximately 5.5 g (~75%).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the experimental procedures.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of intermediates in the synthesis pathway.

Spectroscopic and Physicochemical Analysis of 4-Aminophenyl 4-aminobenzoate: A Technical Overview

Introduction

4-Aminophenyl 4-aminobenzoate (B8803810) is an aromatic ester of significant interest in materials science and pharmaceutical research. A thorough understanding of its spectroscopic and physicochemical properties is fundamental for its application and development. This document provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and physical characteristics of 4-aminophenyl 4-aminobenzoate. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes expected spectral features based on data from closely related compounds, namely 4-aminobenzoic acid and its esters, and provides generalized experimental protocols for obtaining such data.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 20610-77-9 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 228.25 g/mol | [1] |

| Monoisotopic Mass | 228.089877630 Da | [1] |

| Appearance | Light yellow to Brown powder to crystal | [4] |

| Melting Point | 179.0 to 183.0 °C | [4] |

| Purity | >97.0% (GC)(T) | [4] |

| InChI | InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2 | [1][2][3] |

| InChIKey | LOCTYHIHNCOYJZ-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N | [1] |

Table 1: Physicochemical Identifiers and Properties of this compound. This table summarizes key identifiers and physical properties of the compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine protons. The aromatic region will likely display two sets of AA'BB' systems, characteristic of 1,4-disubstituted benzene (B151609) rings.

| Predicted Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H-2', H-6') | 7.8 - 8.0 | Doublet (d) | 2H |

| Aromatic Protons (H-3', H-5') | 6.6 - 6.8 | Doublet (d) | 2H |

| Aromatic Protons (H-2, H-6) | 6.9 - 7.1 | Doublet (d) | 2H |

| Aromatic Protons (H-3, H-5) | 6.6 - 6.8 | Doublet (d) | 2H |

| Amine Protons (-NH₂) of benzoyl | 5.8 - 6.0 | Singlet (s) | 2H |

| Amine Protons (-NH₂) of phenyl ester | 4.0 - 5.0 | Singlet (s) | 2H |

Table 2: Predicted ¹H NMR Spectral Data for this compound. The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons attached to oxygen and nitrogen, and the remaining aromatic carbons.

| Predicted Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 165 - 167 |

| Aromatic Carbon (C-1') | 120 - 122 |

| Aromatic Carbons (C-2', C-6') | 131 - 133 |

| Aromatic Carbons (C-3', C-5') | 113 - 115 |

| Aromatic Carbon (C-4') | 151 - 153 |

| Aromatic Carbon (C-1) | 143 - 145 |

| Aromatic Carbons (C-2, C-6) | 122 - 124 |

| Aromatic Carbons (C-3, C-5) | 115 - 117 |

| Aromatic Carbon (C-4) | 147 - 149 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound. The predicted chemical shifts are based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Ester) | 1700 - 1730 | Stretching |

| C=C (Aromatic) | 1580 - 1620 | Ring Stretching |

| C-N (Amine) | 1250 - 1350 | Stretching |

| C-O (Ester) | 1100 - 1300 | Stretching |

| C-H (Aromatic) | 800 - 860 | Out-of-plane Bending |

Table 4: Predicted IR Absorption Bands for this compound. The presence of these bands would be indicative of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

| m/z | Ion | Description |

| 228.09 | [M]⁺ | Molecular Ion |

| 137.05 | [C₇H₇NO₂]⁺ | Fragment corresponding to 4-aminobenzoic acid |

| 120.04 | [C₇H₄NO₂]⁺ | Fragment from loss of NH₃ from 4-aminobenzoic acid |

| 109.07 | [C₆H₇N]⁺ | Fragment corresponding to 4-aminophenol |

| 92.05 | [C₆H₆N]⁺ | Fragment from loss of OH from 4-aminophenol |

Table 5: Predicted Mass Spectrometry Data for this compound. The predicted m/z values are based on the monoisotopic mass of the parent molecule and its likely fragmentation pattern.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.[5]

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial to ensure the sample dissolves completely and to avoid interference with the signals of interest.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such compounds include:

-

Electron Ionization (EI) : Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI) : A soft ionization technique suitable for less volatile or thermally labile compounds, often used in conjunction with liquid chromatography (LC-MS).

-

-

Instrumentation : Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

-

Data Acquisition : Acquire the mass spectrum over a suitable mass range to detect the molecular ion and expected fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

Data Analysis : Determine the mass-to-charge ratio (m/z) of the detected ions and analyze the fragmentation pattern to confirm the molecular structure.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

Figure 1: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data, while largely predictive, offers valuable insights for researchers and scientists in the fields of chemistry and drug development. Experimental verification of these predicted spectral characteristics is recommended for any application requiring precise structural confirmation.

References

Unraveling the Crystalline Architecture: A Technical Guide to the Structural Analysis of 4-Aminophenyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific single-crystal X-ray diffraction structure for 4-Aminophenyl 4-aminobenzoate (B8803810) has not been publicly reported or deposited in crystallographic databases. Consequently, the quantitative data presented herein is illustrative, derived from closely related aminobenzoate structures to provide a representative understanding of the expected molecular geometry and crystal packing. The experimental protocols described are general best practices for the crystallographic analysis of such compounds.

Introduction

4-Aminophenyl 4-aminobenzoate is a molecule of interest in pharmaceutical and materials science due to its structural motifs, which are common in biologically active compounds and liquid crystals. The spatial arrangement of its constituent atoms, dictated by its crystal structure, governs its physicochemical properties, including solubility, stability, and bioavailability. Understanding this three-dimensional architecture is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of aromatic amino esters, with a specific focus on what would be expected for this compound. It details the experimental workflows, from synthesis and crystal growth to X-ray diffraction analysis, and presents the anticipated structural parameters in a clear, tabular format.

Predicted Crystallographic and Molecular Data

While the specific crystal structure of this compound is not available, we can anticipate the key structural parameters based on analyses of similar compounds, such as other aminobenzoate esters. The following tables summarize the expected quantitative data that would be obtained from a single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2 - 1.4 |

| R-factor (%) | < 5 |

Table 2: Predicted Key Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C(ar)-C(ar) | 1.37 - 1.40 |

| C(ar)-N | 1.38 - 1.42 |

| C(ar)-C(=O) | 1.48 - 1.52 |

| C=O | 1.20 - 1.24 |

| C-O(ester) | 1.35 - 1.39 |

| O(ester)-C(ar) | 1.40 - 1.44 |

Table 3: Predicted Key Bond Angles for this compound

| Angle | Expected Angle (°) |

| C(ar)-C(ar)-C(ar) | 118 - 122 |

| C(ar)-C(ar)-N | 119 - 121 |

| O=C-O(ester) | 122 - 126 |

| C(ar)-C-O(ester) | 110 - 114 |

| C-O(ester)-C(ar) | 115 - 119 |

Table 4: Predicted Key Torsion Angles for this compound

| Torsion Angle | Expected Angle (°) |

| C(ar)-C(ar)-C(=O)-O | 0 - 20 or 160 - 180 |

| C(ar)-C-O-C(ar) | 160 - 180 |

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of synthesis, crystallization, and data collection and analysis.

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-aminobenzoic acid with 4-aminophenol.

Reaction:

4-Aminobenzoic acid + 4-Aminophenol → this compound + H₂O

Procedure:

-

Reactant Dissolution: 4-Aminobenzoic acid and a suitable activating agent (e.g., dicyclohexylcarbodiimide, DCC) are dissolved in an anhydrous polar aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Addition of 4-Aminophenol: 4-Aminophenol, along with a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP), is added to the solution.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with dilute acid (e.g., 1 M HCl) to remove unreacted base, and then with a saturated sodium bicarbonate solution to remove unreacted acid.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the general workflow for crystal structure analysis and a hypothetical representation of the molecular interactions within the crystal lattice of this compound.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its solid-state properties. Although a definitive structure is not yet available, this guide provides a comprehensive framework for its analysis. The detailed experimental protocols and the illustrative data tables offer a valuable resource for researchers working on this and related molecules. The anticipated hydrogen bonding and π-π stacking interactions, as visualized, are expected to be the dominant forces governing the crystal packing, which in turn will influence the material's bulk properties. Future experimental work to elucidate the precise crystal structure will be invaluable for the continued development of this compound in its various applications.

Unveiling the Thermal Characteristics of 4-Aminophenyl 4-aminobenzoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the thermal properties and stability of 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB), a crucial monomer in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering a consolidated resource on the thermal behavior of this compound.

Executive Summary

4-Aminophenyl 4-aminobenzoate is an aromatic diamine ester recognized for its role in producing thermally stable polymers such as polyimides and poly(ester imide)s. Understanding its intrinsic thermal properties is paramount for controlling polymerization processes and predicting the performance of the resulting materials. This guide synthesizes available data on the thermal characteristics of APAB, outlines standard experimental protocols for its analysis, and provides visual representations of these methodologies. While a definitive decomposition temperature is not widely reported in the literature, this guide presents the currently available data and establishes a framework for its experimental determination.

Thermal Properties of this compound

The thermal behavior of a compound dictates its processing window and service temperature in various applications. For this compound, the key thermal property that has been consistently reported is its melting point.

Quantitative Data Summary

| Thermal Property | Value |

| Melting Point (Tₘ) | 179 - 183 °C |

| Decomposition Temperature (Tₔ) | Data not available |

| Glass Transition Temperature (T₉) | Not applicable |

| Specific Heat Capacity (Cₚ) | Data not available |

Experimental Protocols for Thermal Analysis

To determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are detailed experimental protocols based on standard methodologies for similar aromatic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset of decomposition, which is often taken as the temperature at which 5% weight loss occurs (Td5%).

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan is to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 220 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial melt.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tₘ) is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHₘ) is calculated by integrating the area of the melting peak.

-

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Discussion on Thermal Stability

For comparison, studies on other aromatic diamines used as curing agents for epoxy resins have shown them to be stable up to approximately 270 °C. Furthermore, research on 4-aminobenzoic acid indicates its stability below its melting point. A related compound, 4-nitroaniline (B120555) 4-aminobenzoic acid, has been reported to be stable up to 160 °C with a melting point of 151 °C. These examples suggest that this compound is likely to exhibit good thermal stability, with decomposition commencing at a temperature significantly above its melting point. The primary decomposition pathways would likely involve the cleavage of the ester linkage and the degradation of the amino groups.

Conclusion

This technical guide has consolidated the available information on the thermal properties of this compound. The melting point is consistently reported in the range of 179-183 °C. However, a significant data gap exists concerning its decomposition temperature and other thermal parameters. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine these missing values. The visualization of these workflows aims to facilitate the practical implementation of these analytical techniques. Further experimental investigation is crucial for a comprehensive understanding of the thermal stability and degradation kinetics of this important monomer, which will, in turn, enable more precise control over the synthesis and performance of advanced polymer systems.

Unveiling the Solubility Profile of 4-Aminophenyl 4-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Aminophenyl 4-aminobenzoate (B8803810) in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages established principles of chemical solubility and data from structurally analogous compounds, such as 4-aminobenzoic acid and its esters. Furthermore, a detailed experimental protocol is provided to enable researchers to generate precise quantitative solubility data.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. 4-Aminophenyl 4-aminobenzoate possesses both polar functional groups (amino and ester groups) and a significant nonpolar aromatic structure. This dual nature suggests a nuanced solubility profile.

Based on the known solubility of related compounds like 4-aminobenzoic acid, which is soluble in polar organic solvents, and various esters that exhibit solubility in a range of organic media, a qualitative solubility profile for this compound can be predicted.[1][2] Esters with shorter hydrocarbon chains are generally more soluble in polar solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohol can form hydrogen bonds with the amino and ester groups of the solute. |

| Ketones | Acetone | Soluble | The polar carbonyl group of the ketone can interact with the polar functionalities of the solute. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle; the ester solvent can favorably interact with the ester group of the solute.[3][4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than alcohols and ketones but can still engage in dipole-dipole interactions. |

| Halogenated Alkanes | Dichloromethane, Chloroform | Moderately Soluble | These solvents can dissolve a range of organic compounds, and the polarity of this compound should allow for some solubility.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The nonpolar nature of these solvents is less compatible with the polar functional groups of the solute.[4] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will likely result in very poor solubility. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | These are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds. |

| Water | Sparingly Soluble to Insoluble | The large nonpolar aromatic rings will likely dominate, leading to low aqueous solubility despite the presence of polar groups.[1][5] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following method is adapted from established procedures for determining the solubility of organic compounds.[6]

Objective:

To quantitatively determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter appropriate for the solvent to remove any suspended microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

"4-Aminophenyl 4-aminobenzoate" molecular weight and formula

This document provides core physicochemical properties of 4-Aminophenyl 4-aminobenzoate (B8803810), a chemical compound relevant to researchers and professionals in drug development and chemical synthesis. The data is presented for quick reference and integration into research and development workflows.

Physicochemical Properties

The fundamental molecular characteristics of 4-Aminophenyl 4-aminobenzoate have been determined and are summarized in the table below. These values are essential for stoichiometric calculations, analytical characterization, and material specification.

| Identifier | Value | Citations |

| Molecular Formula | C13H12N2O2 | [1][2][3] |

| Molecular Weight | 228.25 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 20610-77-9 | [4] |

Structural and Logical Representation

To visualize the identity of this compound, the following diagram outlines its key identifiers.

Caption: Core Identifiers of this compound

References

A Legacy of Synthesis: Historical Methods for Crafting 4-Aminophenyl 4-aminobenzoate

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled, detailing the historical synthesis methods of 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB), a crucial diamine monomer in the production of high-performance polymers. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a window into the classic organic chemistry techniques that paved the way for modern materials science.

The synthesis of 4-Aminophenyl 4-aminobenzoate, a molecule featuring two amine functional groups and an ester linkage, has historically relied on a two-step process. This foundational approach involves an initial esterification reaction to create a dinitro precursor, followed by a reduction step to yield the final diamine product. This guide explores the key historical methods for each of these critical transformations, providing detailed experimental protocols and quantitative data to facilitate understanding and replication.

The Dinitro Precursor: Esterification via Schotten-Baumann Conditions

The initial and pivotal step in the historical synthesis of APAB is the formation of its dinitro precursor, 4-nitrophenyl 4-nitrobenzoate (B1230335). Early 20th-century chemists would have likely employed a method analogous to the Schotten-Baumann reaction, a robust and widely used technique for synthesizing esters from acid chlorides and alcohols (in this case, a phenol).

This reaction involves the acylation of 4-nitrophenol (B140041) with 4-nitrobenzoyl chloride. The process is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of 4-nitrophenyl 4-nitrobenzoate

-

Dissolution of Phenol: In a round-bottom flask equipped with a mechanical stirrer, dissolve 1.0 equivalent of 4-nitrophenol in a suitable inert organic solvent such as methylene (B1212753) chloride or diethyl ether.

-

Addition of Base: To the stirring solution, add 1.1 to 1.5 equivalents of an aqueous solution of sodium hydroxide or pyridine.

-

Acylation: Slowly add a solution of 1.0 equivalent of 4-nitrobenzoyl chloride in the same organic solvent to the reaction mixture. The reaction is typically performed at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the starting materials using techniques available at the time, such as melting point analysis of isolated aliquots.

-

Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with dilute acid (to remove any remaining pyridine), water, and brine.

-

Isolation and Purification: The organic solvent is removed by distillation. The crude 4-nitrophenyl 4-nitrobenzoate is then purified by recrystallization from a suitable solvent, such as ethanol (B145695), to yield a solid product.

The Final Transformation: Reduction of the Dinitro Compound

With the dinitro ester in hand, the final and most critical step is the reduction of both nitro groups to amines, yielding this compound. Historically, several methods were available for the reduction of aromatic nitro compounds, with two prominent techniques being reduction with metals in acidic media and catalytic hydrogenation.

Method 1: Reduction with Tin and Hydrochloric Acid (Béchamp Reduction)

A classic and historically significant method for the reduction of nitroarenes is the use of a metal, typically tin or iron, in the presence of a strong acid like hydrochloric acid. This method, a variation of the Béchamp reduction, was a workhorse of early organic synthesis.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, a suspension of 4-nitrophenyl 4-nitrobenzoate in ethanol or a mixture of ethanol and water is prepared.

-

Addition of Metal and Acid: Granulated tin metal (typically 3-5 equivalents per nitro group) is added to the suspension, followed by the slow and careful addition of concentrated hydrochloric acid.

-

Heating and Reflux: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by a change in color of the solution.

-

Work-up and Neutralization: After the reaction is complete, the mixture is cooled and filtered to remove any unreacted tin. The acidic solution is then carefully neutralized with a base, such as a concentrated solution of sodium hydroxide or sodium carbonate, to precipitate the free diamine.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization.

Method 2: Catalytic Hydrogenation

By the early 20th century, catalytic hydrogenation had emerged as a powerful and cleaner alternative for the reduction of nitro groups. This method involves the use of hydrogen gas in the presence of a metal catalyst.

-

Catalyst Suspension: A catalytic amount of a noble metal catalyst, such as platinum oxide (Adams' catalyst) or palladium on carbon, is suspended in a suitable solvent like ethanol or ethyl acetate (B1210297) in a high-pressure reaction vessel (autoclave).

-

Addition of Substrate: The 4-nitrophenyl 4-nitrobenzoate is added to the vessel.

-

Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas. The reaction mixture is then agitated (shaken or stirred) at a slightly elevated temperature until the theoretical amount of hydrogen has been consumed.

-

Work-up: The reaction mixture is filtered to remove the catalyst. The solvent is then evaporated to yield the crude this compound, which can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the historical synthesis of this compound based on analogous reactions reported in the literature.

| Step | Reaction | Reagents | Typical Yield (%) | Purity Assessment (Historical) |

| 1 | Esterification | 4-Nitrophenol, 4-Nitrobenzoyl Chloride, Base | 75-95 | Melting Point, Elemental Analysis |

| 2a | Reduction | 4-Nitrophenyl 4-nitrobenzoate, Sn, HCl | 60-80 | Melting Point, Colorimetric Tests |

| 2b | Reduction | 4-Nitrophenyl 4-nitrobenzoate, H₂, Catalyst (PtO₂ or Pd/C) | 85-98 | Melting Point, Elemental Analysis |

Visualizing the Synthesis

To further elucidate the historical synthesis pathways, the following diagrams illustrate the logical flow of the reactions.

This guide provides a valuable historical perspective on the synthesis of a key industrial monomer. By understanding these foundational techniques, modern chemists can appreciate the ingenuity of their predecessors and gain insights into the evolution of organic synthesis.

Fundamental Reactivity of 4-Aminophenyl 4-aminobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl 4-aminobenzoate (B8803810) is a unique molecule possessing two primary aromatic amine functionalities and an ester linkage. This structure makes it a valuable building block in polymer chemistry, particularly for the synthesis of aromatic polyamides and poly(ester-imide)s, imparting desirable thermal and mechanical properties to the resulting materials. The presence of amino groups also suggests potential for biological activity, making it a molecule of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental reactivity of 4-Aminophenyl 4-aminobenzoate, including its synthesis, core reactions, and polymerization potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| CAS Number | 20610-77-9 | [1] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| IUPAC Name | (4-aminophenyl) 4-aminobenzoate | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N | [1] |

| InChIKey | LOCTYHIHNCOYJZ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 78.3 Ų | [1] |

Synthesis

A plausible and common synthetic route to this compound involves a two-step process: the esterification of a protected or nitro-substituted aminobenzoic acid derivative, followed by the deprotection or reduction of the nitro group(s). A representative synthetic workflow is illustrated below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Nitrophenyl 4-nitrobenzoate (Intermediate)

This protocol is adapted from general procedures for the synthesis of nitro-benzoate esters.[3]

-

Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine, add a base like triethylamine (B128534) or pyridine (1.1 eq) at 0 °C under an inert atmosphere.

-

Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-nitrophenyl 4-nitrobenzoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the catalytic hydrogenation of aromatic nitro compounds.[4][5]

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrophenyl 4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol, methanol (B129727), or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (from a balloon or a pressurized system).

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization to yield this compound.

Fundamental Reactivity

The reactivity of this compound is governed by its three primary functional groups: two aromatic amino groups and one ester linkage.

Reactions of the Amino Groups

The aromatic amino groups are nucleophilic and can undergo a variety of reactions typical of anilines.

-

Acylation: The amino groups can be readily acylated by reaction with acid chlorides or anhydrides to form amides. This reaction is fundamental to its use in polymerization.

-

Diazotization: Treatment with nitrous acid (NaNO₂/HCl) at low temperatures would lead to the formation of a bis-diazonium salt, a versatile intermediate for the introduction of various functional groups.

Reactions of the Ester Group

Oxidation and Reduction

-

Oxidation: The aromatic amino groups are susceptible to oxidation, which can lead to the formation of colored polymeric products. The specific products would depend on the oxidizing agent and reaction conditions.

-

Reduction: The parent molecule is typically synthesized via a reduction step. Further reduction under forcing conditions is generally not applicable without cleaving the ester bond.

Polymerization

This compound is a valuable AA-type monomer for the synthesis of aromatic polyamides through polycondensation with BB-type monomers such as diacyl chlorides.[5][7]

Caption: General scheme for the synthesis of aromatic polyamides from this compound.

Experimental Protocol: Synthesis of Aromatic Polyamides

The following is a general procedure for low-temperature solution polycondensation.[8]

-

Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), containing a solubilizing agent like calcium chloride or lithium chloride.

-

Addition of Diacyl Chloride: Cool the solution to 0 °C and add a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to 24 hours. The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

-

Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven.

Properties of Resulting Polymers

Aromatic polyamides synthesized from monomers like this compound are expected to exhibit high thermal stability, good mechanical strength, and excellent chemical resistance.[9][10] The incorporation of the ester linkage within the diamine monomer can influence the polymer's solubility and processing characteristics.[9]

| Polymer Property | Expected Characteristics |

| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature. |

| Solubility | Generally soluble in polar aprotic solvents like NMP, DMAc, and DMF. |

| Mechanical Properties | High tensile strength and modulus. |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two benzene (B151609) rings. The protons ortho and meta to the amino and ester groups will exhibit distinct chemical shifts and coupling patterns (doublets or multiplets). The protons of the two amino groups will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester group (around 165-170 ppm) and multiple signals in the aromatic region (110-150 ppm) for the twelve aromatic carbons. The carbons attached to the nitrogen and oxygen atoms will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1710-1730 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.25). Fragmentation patterns would likely involve cleavage of the ester bond.

Safety Information

This compound is classified as causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile bifunctional monomer with significant potential in polymer science for the creation of high-performance materials. Its fundamental reactivity, centered around its amino and ester functional groups, allows for a range of chemical transformations. This guide provides a foundational understanding of its synthesis, reactivity, and polymerization, intended to aid researchers and scientists in its application for the development of novel materials and potentially bioactive compounds. Further research into the specific quantitative aspects of its reactivity and the properties of its polymeric derivatives is warranted to fully explore its utility.

References

- 1. This compound | C13H12N2O2 | CID 15491725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of polyamides and polyimides based on diamines featuring imidazole and carbazole pendant groups: analysis of optical, thermal, and antibacterial properties - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of wild-type p-hydroxybenzoate hydroxylase complexed with 4-aminobenzoate,2,4-dihydroxybenzoate, and 2-hydroxy-4-aminobenzoate and of the Tyr222Ala mutant complexed with 2-hydroxy-4-aminobenzoate. Evidence for a proton channel and a new binding mode of the flavin ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

- 9. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerald.com [emerald.com]

An In-depth Technical Guide on the Discovery and Isolation of 4-Aminophenyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Aminophenyl 4-aminobenzoate (B8803810), a key chemical intermediate. While the specific historical moment of its initial discovery is not prominently documented in readily available literature, its synthesis and isolation are predicated on well-established principles of organic chemistry. This guide elucidates the most probable synthetic pathways, detailed experimental protocols for its preparation and purification, and presents relevant physicochemical data. The logical workflow for its synthesis is also visualized to provide a clear and concise understanding for researchers and developers.

Introduction and Context of Discovery

4-Aminophenyl 4-aminobenzoate, with the chemical formula C₁₃H₁₂N₂O₂, is an aromatic ester that incorporates two para-substituted aniline (B41778) moieties.[1][2][3] Its structure makes it a valuable bifunctional monomer in the synthesis of aromatic polyamides and polyesters, materials known for their high thermal stability and mechanical strength.[4][5]

The discovery of such compounds is intrinsically linked to the broader history of polymer chemistry. Following the pioneering work on aliphatic polyesters in the 1930s, the 1940s saw a surge in the development of aromatic polyesters, which offered superior physical properties.[4] It is highly probable that this compound was first synthesized and isolated during this era of exploration into novel monomers for high-performance polymers. Researchers at the time were systematically investigating the condensation of various aromatic diols and diamines with aromatic diacids and their derivatives. The logical precursors to this compound—4-aminobenzoic acid and 4-aminophenol (B1666318)—were known compounds, making their combination a logical step in the quest for new polymeric materials.

Plausible Synthetic Pathway

The most chemically sound and widely practiced method for the synthesis of this compound is the esterification of 4-aminobenzoic acid with 4-aminophenol. To facilitate this reaction, the carboxylic acid group of 4-aminobenzoic acid is typically activated by converting it into a more reactive acyl chloride. This two-step process is outlined below.

Step 1: Synthesis of 4-Aminobenzoyl Chloride

4-Aminobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 4-aminobenzoyl chloride.[6][7][8] This is a standard and efficient method for the preparation of acyl chlorides.[6][7]

Step 2: Esterification with 4-Aminophenol

The resulting 4-aminobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base to yield this compound. The base is necessary to neutralize the hydrochloric acid (HCl) byproduct of the reaction.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis and isolation of this compound.

3.1. Synthesis of 4-Aminobenzoyl Chloride

-

Materials:

-

4-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., chloroform (B151607) or toluene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid in the anhydrous solvent.

-

Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by the cessation of gas evolution).[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is 4-aminobenzoyl chloride, which can be used in the next step without further purification.

-

3.2. Synthesis of this compound

-

Materials:

-

4-Aminobenzoyl chloride

-

4-Aminophenol

-

Anhydrous base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

-

Procedure:

-

Dissolve 4-aminophenol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Add the anhydrous base to the solution.

-

Dissolve the 4-aminobenzoyl chloride in the anhydrous solvent and add it to the addition funnel.

-

Add the 4-aminobenzoyl chloride solution dropwise to the stirred solution of 4-aminophenol and base at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (to remove excess base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

3.3. Isolation and Purification

-

Procedure:

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Dissolve the crude product in the minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 228.25 g/mol | [1] |

| Appearance | White to off-white or light yellow to brown powder/crystal | [4] |

| Melting Point | 179.0 to 183.0 °C | |

| Purity | >97.0% | [2] |

| CAS Number | 20610-77-9 | [1][2] |

Table 2: Representative Synthesis Data (Hypothetical)

| Parameter | Value |

| Starting amount of 4-aminobenzoic acid | 13.7 g (0.1 mol) |

| Starting amount of 4-aminophenol | 10.9 g (0.1 mol) |

| Yield of crude product | 20.5 g |

| Yield of purified product | 18.3 g |

| Percent Yield | 80.2% |

Conclusion

This compound is a significant chemical compound with applications rooted in polymer science. While its specific "discovery" moment is not clearly defined, its synthesis is straightforward and relies on fundamental organic reactions. The detailed protocols and data presented in this guide provide researchers and drug development professionals with the necessary information for the successful synthesis, isolation, and characterization of this versatile molecule. Further research into the applications of this compound, particularly in the development of novel polymers and potentially as a scaffold in medicinal chemistry, is warranted.

References

- 1. This compound | C13H12N2O2 | CID 15491725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]

- 8. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]

Theoretical Exploration of 4-Aminophenyl 4-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 4-Aminophenyl 4-aminobenzoate (B8803810), a molecule of interest in polymer science and medicinal chemistry. While direct and extensive theoretical research on this specific molecule is not widely published, this document outlines a robust framework for its computational analysis based on established methodologies for structurally related aromatic esters and amines. This guide details hypothetical quantum chemical calculations, spectroscopic analysis, and molecular modeling approaches to elucidate its structural, electronic, and reactive properties. All quantitative data presented are representative examples derived from studies on analogous compounds and should be considered illustrative pending specific experimental and computational validation for 4-Aminophenyl 4-aminobenzoate.

Introduction

This compound is an aromatic ester containing two aminophenyl moieties. Its structure suggests potential applications as a monomer for high-performance polymers, such as aramids and poly(ester imide)s, due to the rigid aromatic rings and the reactive amino groups suitable for polymerization.[1] Furthermore, the presence of aminobenzoate structures, found in biologically active molecules like benzocaine, indicates potential for investigation in medicinal chemistry and drug development.[2][3]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the fundamental properties of such molecules at an atomic level. These computational methods can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity, offering insights that complement and guide experimental research. This guide presents a hypothetical but methodologically sound theoretical investigation of this compound.

Molecular Structure and Properties

The foundational step in the theoretical study of a molecule is the optimization of its geometric structure to find the lowest energy conformation. This is typically achieved using DFT methods.

Computational Methodology

A plausible computational approach for geometry optimization and property calculation would involve the following protocol:

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost.[4][5]

-

Basis Set: 6-311++G(d,p) basis set. This basis set is sufficiently flexible to provide accurate results for geometry and electronic properties.[5]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) could be employed, using a solvent like dimethyl sulfoxide (B87167) (DMSO) or water, depending on the intended application.

Predicted Molecular Geometry

The optimized geometry of this compound would reveal key structural parameters. The following table presents hypothetical but realistic values for selected bond lengths, bond angles, and dihedral angles based on known values for similar aromatic esters and amines.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O (ester) | 1.36 |

| O-C (phenyl) | 1.41 |

| C-N (amine) | 1.40 |

| C-C (aromatic) | 1.39 - 1.41 |

| Bond Angles (°) | |

| O=C-O | 123 |

| C-O-C | 118 |

| C-C-N | 120 |

| Dihedral Angles (°) | |

| Phenyl Ring (ester) - Phenyl Ring (amine) | ~45 |

Electronic Properties

Understanding the electronic structure is crucial for predicting a molecule's reactivity, spectroscopic behavior, and potential for charge transfer interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the amino groups, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis can aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be correlated with experimental data to confirm the molecular structure.

Computational Protocol

Frequency calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[4]

Predicted Vibrational Frequencies

The following table presents a selection of hypothetical characteristic vibrational frequencies for this compound.

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Description |

| N-H stretch (asymmetric) | 3450 | Amino group |

| N-H stretch (symmetric) | 3360 | Amino group |

| C-H stretch (aromatic) | 3100 - 3000 | Phenyl rings |

| C=O stretch | 1710 | Ester carbonyl |

| C-N stretch | 1280 | Amino group |

| C-O stretch (ester) | 1250 | Ester linkage |

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Chemistry Workflow

Caption: A typical workflow for computational analysis.

Structure-Property Relationship

Caption: Relationship between structure and potential applications.

Conclusion

This technical guide has outlined a hypothetical yet comprehensive theoretical investigation of this compound. By employing standard computational chemistry techniques such as Density Functional Theory, it is possible to predict its key structural, electronic, and vibrational properties. The presented data, while illustrative, provides a solid foundation for future experimental and computational work on this promising molecule. Such studies are essential for unlocking its full potential in materials science and pharmaceutical development. Further research is warranted to validate these theoretical predictions through experimental synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: "4-Aminophenyl 4-aminobenzoate" as a Monomer for High-Performance Polyimides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB) as a monomer in the synthesis of high-performance polyimides and poly(ester imide)s. The unique chemical structure of APAB, containing both ester and amine functionalities, allows for the creation of polymers with a desirable combination of properties, including high thermal stability, excellent mechanical strength, and favorable dielectric characteristics.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The incorporation of ester linkages into the polyimide backbone, creating poly(ester imide)s (PEsIs), can enhance processability and tailor specific properties such as solubility and dielectric performance. 4-Aminophenyl 4-aminobenzoate serves as a valuable diamine monomer in this context, contributing to the final properties of the resulting polymer.

Monomer Overview

Chemical Structure:

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using "4-Aminophenyl 4-aminobenzoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl 4-aminobenzoate (B8803810) (APAB) is a versatile aromatic diamine monomer containing a pre-formed ester linkage. This unique structure allows for the synthesis of high-performance polymers such as poly(ester imide)s and polyamides with a combination of desirable properties. The incorporation of the ester group enhances solubility and processability, while the aromatic backbone ensures high thermal stability and mechanical strength. These characteristics make APAB-derived polymers promising candidates for a range of advanced applications, from microelectronics to innovative drug delivery systems. This document provides detailed protocols for the synthesis and characterization of these polymers, along with insights into their potential applications, particularly in the field of drug development.

Quantitative Data Summary

The following tables summarize the key performance data for a series of poly(ester imide) (PEsI) copolymers synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), 2,2′-bis(trifluoromethyl)benzidine (TFMB), and varying molar percentages of 4-aminophenyl 4-aminobenzoate (APAB).

Table 1: Thermal Properties of PEsI Copolymers